
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. It may also include spectroscopic properties like UV-Vis, IR, NMR, and mass spectra .Wissenschaftliche Forschungsanwendungen
Hydantoin Derivatives in Medicinal Chemistry
Hydantoin and its derivatives are recognized for their significance in medicinal chemistry, serving as a preferred scaffold due to their structural features that allow for diverse biological activities. These compounds, including 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, are essential in therapeutic and agrochemical applications. Their utility spans from chemical or enzymatic synthesis of non-natural amino acids with medical relevance to the development of potential therapeutics through the Bucherer-Bergs reaction. This synthesis method is highlighted for its efficiency in creating significant natural products and new organic compounds, including 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione derivatives (Shaikh et al., 2023).
Role in Drug Discovery
The compound's involvement in drug discovery is underscored by its presence in the development of inhibitors and modulators for various targets, demonstrating its broad pharmacological potential. For instance, 2,4-thiazolidinedione (TZD) scaffolds, closely related to imidazolidine-2,4-diones, have been explored for their activity against specific enzymes and receptors, indicating the structural and functional versatility of these compounds in designing novel therapeutic agents (Verma et al., 2019).
Synthesis and Structural Analysis
The synthesis and structural analysis of hydantoin derivatives, including 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, reveal the importance of their core structure in medicinal chemistry. These compounds' capacity to form hybrids with other molecules enhances their biological and pharmacological activity spectrum, making them pivotal in developing new therapeutic strategies. The review of their synthetic methodologies provides insights into creating more potent and selective agents with improved pharmacokinetic profiles (Santos et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCCCQPVRYYYMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6270-38-8, 428-22-8 |
Source


|
| Record name | NSC35591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the basic structure of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione and how does it form organized structures?
A1: 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is a molecule consisting of a hydantoin ring (imidazolidine-2,4-dione) substituted at the 5-position with both a methyl group and a 4-fluorophenyl group []. The hydantoin ring itself is planar []. In the solid state, the molecules arrange themselves into one-dimensional chains linked by N—H⋯O hydrogen bonds. These hydrogen bonds form between the N-H groups of one molecule and the carbonyl oxygen atoms (C=O) of adjacent molecules []. Interestingly, only one of the two carbonyl groups participates in this hydrogen bonding, acting as a bifurcated acceptor, while the other carbonyl group doesn't participate [].
Q2: How do modifications to the basic structure of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione affect its affinity for serotonin receptors?
A2: Research suggests that introducing a 3-(4-(diphenylmethyl)piperazin-1-yl)-2-hydroxypropyl) group to the nitrogen of the hydantoin ring can significantly increase the molecule's affinity for the serotonin 5-HT7 receptor []. Further modifications, such as replacing the diphenylmethyl group with other substituents or changing the position of the substituent on the arylpiperazine ring, can fine-tune the affinity and selectivity for different serotonin receptors, including 5-HT7R, 5-HT1AR, and D2R []. For instance, using a 5-methyl-5-naphthylhydantoin scaffold led to high affinity for 5-HT7R with good selectivity over 5-HT1AR and D2R []. Conversely, incorporating a (1-naphthyl)piperazine moiety resulted in potent dual activity on both 5-HT7R and 5-HT1AR [].
Q3: What are the potential applications of understanding the structure-activity relationship of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione derivatives?
A3: By understanding how structural modifications influence the interactions of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione derivatives with serotonin receptors, researchers can design and synthesize new compounds with improved pharmacological profiles []. This knowledge could lead to the development of novel therapeutic agents for various conditions potentially treatable by targeting specific serotonin receptors, such as anxiety, depression, and schizophrenia. Furthermore, these findings contribute to the broader field of medicinal chemistry by providing valuable insights into the structure-activity relationships of hydantoin-based compounds and their potential as pharmacologically active agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


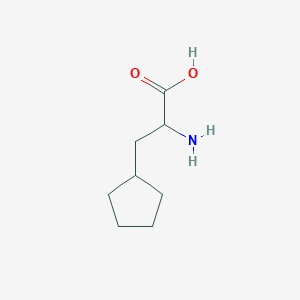
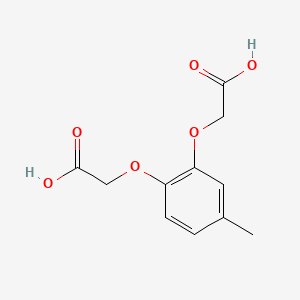
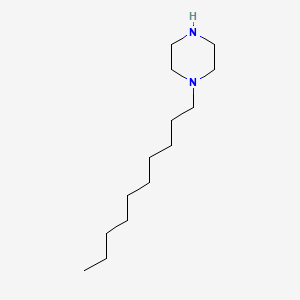

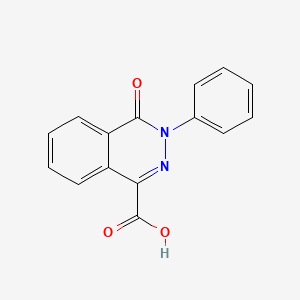
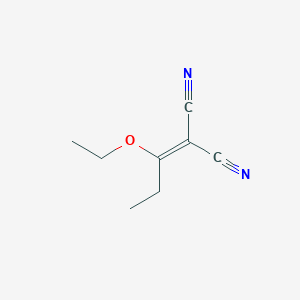

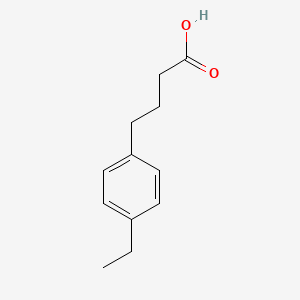
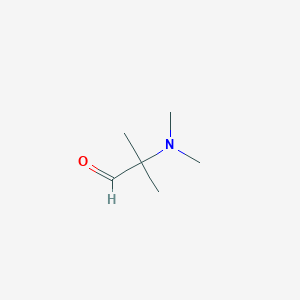
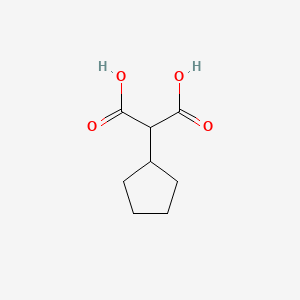
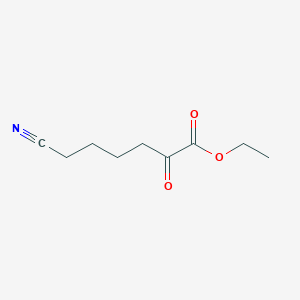

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)